molecular formula C9H9ClO3 B154170 Methyl 5-chloro-2-methoxybenzoate CAS No. 33924-48-0

Methyl 5-chloro-2-methoxybenzoate

Cat. No. B154170
M. Wt: 200.62 g/mol
InChI Key: HPTHYBXMNNGQEF-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

A mixture of 5-chlorosalicylic acid (20.0 g, 0.116 mol), potassium carbonate (40.3 g, 0.290 mol), and dimethyl sulfate (36.5 g, 0.290 mol) in acetone (300 mL) was heated at reflux for 18 hours. The mixture was cooled, concentrated, diluted with H2O, and extracted with ethyl acetate (3×150 mL). The extracts were washed with H2O and saturated NaCl, dried (MgSO4), and concentrated to give 23.10 g (99%) of product as a brown oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5](O)=[CH:4][CH:3]=1.[C:12](=O)([O-])[O-].[K+].[K+].S([O:23][CH3:24])(OC)(=O)=O>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:23][CH3:24])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:12])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
40.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
36.5 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The extracts were washed with H2O and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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